molecular formula C12H14ClNO2 B3388312 N-(2-acetylphenyl)-4-chlorobutanamide CAS No. 869716-06-3

N-(2-acetylphenyl)-4-chlorobutanamide

Cat. No.: B3388312
CAS No.: 869716-06-3
M. Wt: 239.7 g/mol
InChI Key: RZVSAGPFKZLLTR-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-4-chlorobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-4-chlorobutanamide typically involves the acylation of 2-acetylaniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-acetylaniline+4-chlorobutanoyl chlorideThis compound+HCl\text{2-acetylaniline} + \text{4-chlorobutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-acetylaniline+4-chlorobutanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine, N-(2-acetylphenyl)-4-chlorobutanamine.

    Substitution: The chlorobutanamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-(2-carboxyphenyl)-4-chlorobutanamide.

    Reduction: Formation of N-(2-acetylphenyl)-4-chlorobutanamine.

    Substitution: Formation of N-(2-acetylphenyl)-4-aminobutanamide or N-(2-acetylphenyl)-4-thiobutanamide.

Scientific Research Applications

N-(2-acetylphenyl)-4-chlorobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-chlorobutanamide is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways. The acetyl group can form covalent bonds with the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

  • N-(2-acetylphenyl)acetamide
  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)-4-chlorobenzamide

Comparison: N-(2-acetylphenyl)-4-chlorobutanamide is unique due to the presence of the chlorobutanamide moiety, which imparts distinct chemical and biological properties. Compared to N-(2-acetylphenyl)acetamide, it has a longer carbon chain, which can influence its solubility and reactivity. Compared to N-(2-acetylphenyl)benzamide, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in substitution reactions.

Properties

IUPAC Name

N-(2-acetylphenyl)-4-chlorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)10-5-2-3-6-11(10)14-12(16)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVSAGPFKZLLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285171
Record name N-(2-Acetylphenyl)-4-chlorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869716-06-3
Record name N-(2-Acetylphenyl)-4-chlorobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869716-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-4-chlorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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